Dephostatin vs. Sodium Orthovanadate: Equivalent BKCa Channel Inhibition at 10-Fold Lower Concentration
In direct head-to-head testing using open cell-attached patch clamp recordings from rat mesenteric artery myocytes, dephostatin and sodium orthovanadate were evaluated for inhibition of large-conductance Ca2+-activated K+ channels (BKCa, 236 pS). Dephostatin at 100 µM produced -80 ± 7% channel inhibition (n=7, P<0.05), which is statistically indistinguishable from the -81 ± 3% inhibition achieved by sodium orthovanadate at 1 mM (n=10, P<0.005) [1]. This demonstrates that dephostatin achieves comparable functional efficacy at a 10-fold lower concentration (100 µM vs. 1 mM), indicating substantially greater potency on a molar basis in this vascular smooth muscle electrophysiological context.
| Evidence Dimension | BKCa channel current inhibition (%) |
|---|---|
| Target Compound Data | -80 ± 7% inhibition (n=7) |
| Comparator Or Baseline | Sodium orthovanadate (Na3VO4): -81 ± 3% inhibition (n=10) |
| Quantified Difference | Equivalent inhibition at 10-fold lower concentration (100 µM dephostatin vs. 1 mM orthovanadate) |
| Conditions | Open cell-attached patch clamp; rat mesenteric artery myocytes; BKCa channels (236 pS) evoked at +40 mV and pCa 6 |
Why This Matters
For vascular smooth muscle electrophysiology studies, dephostatin enables equivalent experimental outcomes at a 10-fold lower working concentration, reducing potential solvent or off-target artifacts associated with millimolar orthovanadate exposure.
- [1] Yoshimura N, Kano T, Nabuchi Y, et al. Inhibition of Ca2+-activated K+ channels by tyrosine phosphatase inhibitors in rat mesenteric artery. Jpn J Pharmacol. 1998;76(Suppl 1):242P. View Source
